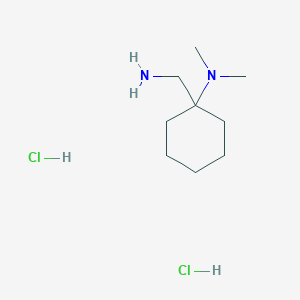

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride

Vue d'ensemble

Description

“(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride” is a chemical compound with the CAS Number: 2305251-76-5 . It has a molecular weight of 277.24 and is typically stored at 4 degrees Celsius . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of similar compounds has been described in various patents. For instance, one process involves the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid via the intermediate 1-(nitromethyl)cyclohexyl-acetic acid . Another method involves the preparation of gabapentin from its hydrochloric salt in an anhydrous medium .Molecular Structure Analysis

The InChI code for this compound is1S/C13H20N2.2ClH/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12;;/h1,3-4,7-8,15H,2,5-6,9-11,14H2;2*1H . This indicates that the compound has a cyclohexyl ring with an aminomethyl group and an aniline group attached to it. Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 277.24 . It is stored at 4 degrees Celsius .Applications De Recherche Scientifique

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. These compounds, resistant to conventional degradation, are pivotal in textile, agricultural, and chemical industries due to their toxicity and environmental impact. Studies demonstrate the potential of various AOPs, including ozone and Fenton processes, in efficiently degrading amine- and azo-based compounds, with a focus on reaction mechanisms and the optimization of process parameters for enhanced degradation efficiencies (Bhat & Gogate, 2021).

Functionalization of Metal–Organic Frameworks (MOFs)

Amine-functionalized MOFs have garnered attention for their strong interaction with CO2, proving beneficial for CO2 capture. The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, aim to enhance CO2 sorption capacity. Furthermore, amine-functionalized MOF-based membranes showcase excellent CO2 separation performance, marking significant progress in catalysis applications (Lin, Kong, & Chen, 2016).

Catalytic Reactions and Synthesis

Recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlight the use of aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. These developments in recyclable catalyst systems underscore the potential for commercial exploitation in organic synthesis, emphasizing the need for catalyst optimization and understanding the mechanisms for effective application in various chemical processes (Kantam et al., 2013).

Environmental and Material Science

Research into the application of carbohydrate polymers as corrosion inhibitors for metal substrates across different media points towards the use of natural polysaccharides for material applications. These polymers, including cellulose and chitosan, due to their functional groups, provide an eco-friendly alternative for corrosion inhibition, highlighting their potential in material science for protective applications (Umoren & Eduok, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11(2)9(8-10)6-4-3-5-7-9;;/h3-8,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCDZDXEAGHUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

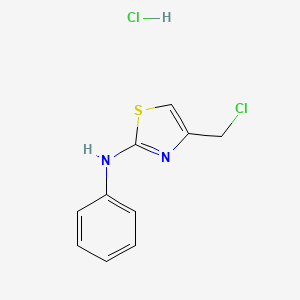

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)

![1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione](/img/structure/B3136571.png)

![2-{[2-(2-Bromophenoxy)ethyl]amino}ethanol](/img/structure/B3136574.png)